molecular formula C18H14N4O3 B14446441 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone CAS No. 73987-36-7

2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone

Cat. No.: B14446441
CAS No.: 73987-36-7
M. Wt: 334.3 g/mol
InChI Key: YZYDHKTWQAHXGE-NGWFKBEYSA-N
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Description

2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a nitro group attached to a furan ring, a butadienyl chain, and a quinolinecarboxaldehyde hydrazone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone typically involves multi-step organic reactions. One common method includes the condensation of 2-(5-nitro-2-furyl)-1,3-butadiene with 4-quinolinecarboxaldehyde in the presence of a hydrazine derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidative derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline moiety may also interact with DNA or enzymes, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Nitro-2-furyl)-1,3-butadiene
  • 4-Quinolinecarboxaldehyde
  • Hydrazone derivatives

Uniqueness

2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxaldehyde hydrazone is unique due to its combined structural features, which confer specific chemical reactivity and biological activity

Properties

CAS No.

73987-36-7

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

(E)-[2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]methylidenehydrazine

InChI

InChI=1S/C18H14N4O3/c19-20-12-13-11-14(21-17-8-4-3-7-16(13)17)5-1-2-6-15-9-10-18(25-15)22(23)24/h1-12H,19H2/b5-1+,6-2+,20-12+

InChI Key

YZYDHKTWQAHXGE-NGWFKBEYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C=C/C3=CC=C(O3)[N+](=O)[O-])/C=N/N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-])C=NN

Origin of Product

United States

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